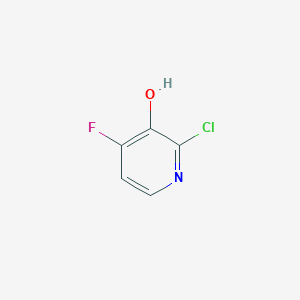

2-Chloro-4-fluoropyridin-3-ol

CAS No.: 1227577-96-9

Cat. No.: VC4613695

Molecular Formula: C5H3ClFNO

Molecular Weight: 147.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227577-96-9 |

|---|---|

| Molecular Formula | C5H3ClFNO |

| Molecular Weight | 147.53 |

| IUPAC Name | 2-chloro-4-fluoropyridin-3-ol |

| Standard InChI | InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

| Standard InChI Key | QVGIUOWWUSXAMF-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1F)O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Chloro-4-fluoropyridin-3-ol features a pyridine ring substituted with chlorine (C2), fluorine (C4), and hydroxyl (C3) groups. The planar aromatic system facilitates electronic interactions, making it reactive in nucleophilic substitution reactions. The InChIKey QVGIUOWWUSXAMF-UHFFFAOYSA-N and SMILES notation C1=CN=C(C(=C1F)O)Cl provide unambiguous structural identifiers .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClFNO | |

| Molecular Weight | 147.53 g/mol | |

| Boiling Point | 283.1±35.0°C (predicted) | |

| Density | 1.517±0.06 g/cm³ (predicted) | |

| pKa | 4.12±0.10 |

Synthesis and Industrial Production

Synthetic Pathways

While explicit synthetic routes are proprietary, patents suggest halogenation and hydroxylation of pyridine precursors. For example, WO2024079623A1 details its use in multi-step syntheses of tricyclic compounds via nucleophilic aromatic substitution .

Table 2: Supplier Specifications

| Supplier | Purity | Packaging | Price (2021) |

|---|---|---|---|

| Activate Scientific | 98% | 1g | $351 |

| Crysdot | 95+% | 1g | $990 |

Applications in Pharmaceutical Research

Drug Discovery

The compound's halogen and hydroxyl groups enable functionalization for target engagement. Patent WO2024046342A1 identifies it as a precursor in benzobicyclic derivatives targeting metabolic disorders . Similarly, WO2024079623A1 highlights its role in synthesizing tricyclic kinase inhibitors .

Enzyme Inhibition

Structural analogs of 2-chloro-4-fluoropyridin-3-ol demonstrate activity against phosphodiesterases and proteases, suggesting potential in neurodegenerative disease therapeutics .

Recent Advances and Future Directions

Patent Trends

2023–2025 patents emphasize its utility in covalent inhibitors and antibody-drug conjugates (ADCs) . For instance, its incorporation into GLP-1 receptor agonists underscores relevance in diabetes therapeutics .

Research Gaps

While pharmacological data remain limited, in vitro studies suggest low bioavailability due to high polarity. Derivatives with improved lipophilicity are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume